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Abstract

4-Morpholinopiperidine, with the CAS number 53617-35-9, is a heterocyclic amine that has
emerged as a critical building block in modern medicinal chemistry. Its unique structural
features, combining the conformational rigidity of the piperidine ring with the polarity and
hydrogen bonding capabilities of the morpholine moiety, make it a valuable scaffold for the
synthesis of a diverse range of biologically active compounds. This technical guide provides a
comprehensive overview of the synthesis, physicochemical properties, spectral data, and key
applications of 4-morpholinopiperidine, with a particular focus on its role in the development of
targeted cancer therapies, including Anaplastic Lymphoma Kinase (ALK) and Phosphoinositide
3-kinase (PI3K) inhibitors. Detailed experimental protocols, data tables, and pathway diagrams
are presented to support researchers in their drug discovery and development endeavors.

Physicochemical and Toxicological Data

4-Morpholinopiperidine is a solid at room temperature with a low melting point. It is soluble in
many organic solvents.[1] While a specific oral LD50 value is not readily available in published
literature, the compound is classified as an irritant.

Table 1: Physicochemical Properties of 4-Morpholinopiperidine
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Property Value Reference(s)
CAS Number 53617-35-9 [1]

Molecular Formula CoH18N20 [1]

Molecular Weight 170.25 g/mol [1]

Melting Point 40-43 °C [2]

Boiling Point 100-115 °C at 0.15-0.20 o]

mmHg
pKa 10.21 + 0.10 (Predicted)

N Soluble in organic solvents like
Solubility [3]
ethanol and acetone.

Appearance Colorless to off-white solid [2]

Table 2: Toxicological Profile of 4-Morpholinopiperidine

Hazard Classification Description Reference(s)

H315: Causes skin
irritation.H319: Causes serious

GHS Hazard Statements o [1]
eye irritation.H335: May cause

respiratory irritation.

Acute Toxicity Data not available. [4]

Spectral Data

The structural identity of 4-Morpholinopiperidine can be confirmed through various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR (400 MHz, Deuterium Oxide): & 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (dddd, J=22.3, 18.3,
7.7, 4.5Hz, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd,
J=13.2, 4.2Hz, 2H).
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e 13C NMR: The 3C NMR spectrum of N-substituted morpholines and piperidines has been
studied, and based on these studies, the predicted chemical shifts for 4-Morpholinopiperidine
would show signals corresponding to the methylene carbons of both the morpholine and
piperidine rings. The carbons adjacent to the nitrogen and oxygen atoms would appear at
lower field.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Morpholinopiperidine is characterized by the following key absorptions:

e C-H Stretching: Bands in the region of 2850-3000 cm~1 are attributed to the C-H stretching
vibrations of the methylene groups in the piperidine and morpholine rings.[7]

e C-O Stretching: A strong absorption band is expected around 1115 cm~! corresponding to
the C-O-C stretching of the morpholine ring.

e C-N Stretching: Absorptions for the C-N stretching of the aliphatic amines are typically found
in the 1020-1250 cm~* region.[7]

Mass Spectrometry (MS)

While a detailed fragmentation study for 4-Morpholinopiperidine is not widely published, the
electron ionization mass spectrum is expected to show a molecular ion peak (M*) at m/z = 170.
The fragmentation pattern would likely involve the cleavage of the piperidine and morpholine
rings. Common fragments would include the loss of alkyl radicals and fragments corresponding
to the individual morpholine and piperidine ring structures. The base peak could arise from a
stable fragment formed by the cleavage of the C-N bond connecting the two rings.[8]

Experimental Protocols
Synthesis of 4-Morpholinopiperidine

A common and efficient method for the synthesis of 4-Morpholinopiperidine involves the
reductive amination of N-protected 4-piperidone with morpholine, followed by deprotection.

Protocol: Reductive Amination and Deprotection
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e Step 1: Reductive Amination. To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable
solvent such as methanol, add morpholine (1.1 equivalents) and acetic acid (catalytic
amount). The mixture is stirred at room temperature for 1-2 hours.

o Step 2: Reduction. Sodium cyanoborohydride (NaBHsCN) or a similar reducing agent (1.5
equivalents) is added portion-wise to the reaction mixture. The reaction is stirred at room
temperature overnight.

o Step 3: Work-up and Purification. The solvent is removed under reduced pressure. The
residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated
sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium
sulfate and concentrated to yield the N-Boc protected intermediate.

o Step 4: Deprotection. The N-Boc protected intermediate is dissolved in a solution of
hydrochloric acid in 1,4-dioxane or trifluoroacetic acid in dichloromethane. The reaction is
stirred at room temperature until the deprotection is complete (monitored by TLC).

o Step 5: Final Product Isolation. The solvent is evaporated, and the residue is neutralized with
a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The
combined organic layers are dried and concentrated to afford 4-Morpholinopiperidine.

Applications in Drug Discovery

4-Morpholinopiperidine is a key intermediate in the synthesis of several clinically important drug
candidates, particularly in the field of oncology.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Alectinib, a highly potent and selective second-generation ALK inhibitor, incorporates the 4-
Morpholinopiperidine moiety. This part of the molecule is crucial for its pharmacokinetic
properties and contributes to its efficacy in treating ALK-positive non-small cell lung cancer
(NSCLC).

Alectinib Synthesis Workflow
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Caption: General synthetic workflow for Alectinib highlighting the incorporation of 4-
Morpholinopiperidine.

ALK Signaling Pathway and Inhibition by Alectinib

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1338474?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives cell
proliferation and survival in a subset of NSCLC. Alectinib inhibits ALK, thereby blocking

downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, leading to
apoptosis of cancer cells.
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Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival
pathways.

Phosphoinositide 3-kinase (PI3K) Inhibitors

The morpholine ring is a common feature in many PI3K inhibitors, where the oxygen atom often
forms a key hydrogen bond with the hinge region of the kinase domain. 4-Morpholinopiperidine
serves as a versatile building block for developing PI3K inhibitors with varying isoform
selectivities. Derivatives have shown potent inhibition against Class | PI3K isoforms (q, 3, &,
and y).

PIBK/AKT/mTOR Signaling Pathway and Inhibition

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival,
and its aberrant activation is a hallmark of many cancers. PI3K inhibitors block the
phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT and its
downstream effector mTOR, ultimately leading to reduced cell proliferation and survival.
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Caption: PI3K inhibitors derived from 4-Morpholinopiperidine block the PIBK/AKT/mTOR
signaling pathway.

Conclusion

4-Morpholinopiperidine is a compound of significant interest in contemporary drug discovery. Its
synthetic accessibility and desirable physicochemical properties have positioned it as a
valuable scaffold for the development of targeted therapeutics. The successful incorporation of
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this moiety into potent ALK and PI3K inhibitors underscores its importance. This technical guide
provides a foundational resource for researchers working with 4-Morpholinopiperidine, offering
key data and protocols to facilitate its use in the design and synthesis of novel drug candidates.
Further exploration of this versatile building block is likely to yield new therapeutic agents with
improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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